molecular formula C21H10Cl6N2 B10914963 3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole

Cat. No.: B10914963
M. Wt: 503.0 g/mol
InChI Key: CMEUOXUIRKERDI-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include:

  • Solvent: Ethanol, methanol, or acetic acid
  • Temperature: Reflux conditions (around 80-100°C)
  • Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole” would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole” is unique due to the specific arrangement and number of dichlorophenyl groups, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it might exhibit different physical properties, biological activities, or synthetic accessibility.

Properties

Molecular Formula

C21H10Cl6N2

Molecular Weight

503.0 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H10Cl6N2/c22-13-7-14(23)9-15(8-13)29-21(12-2-4-17(25)19(27)6-12)10-20(28-29)11-1-3-16(24)18(26)5-11/h1-10H

InChI Key

CMEUOXUIRKERDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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